

# Comparing biological activity of 6-Methoxy-5-nitro-1H-indazole with other nitroindazoles

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## Compound of Interest

Compound Name: **6-Methoxy-5-nitro-1H-indazole**

Cat. No.: **B121919**

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## Navigating the Bioactive Landscape of Nitroindazoles: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often leads to the exploration of diverse chemical scaffolds. Among these, nitroindazoles have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various nitroindazole derivatives, with a particular focus on derivatives of **6-methoxy-5-nitro-1H-indazole** and its comparison with other nitro-substituted indazoles.

While direct biological activity data for **6-methoxy-5-nitro-1H-indazole** is limited, it serves as a crucial starting material for the synthesis of biologically active molecules. The presence and position of the nitro group, along with other substituents on the indazole ring, play a pivotal role in determining the specific biological activity and potency of these compounds. This guide synthesizes available experimental data for related compounds to offer valuable insights into their therapeutic potential across various domains including oncology, infectious diseases, and neurology.

## Comparative Biological Activities of Nitroindazole Derivatives

Nitroindazoles have demonstrated significant potential across several therapeutic areas. The position of the nitro group on the indazole ring is a critical determinant of their biological activity.

## Antiproliferative Activity

Nitroindazole derivatives have shown notable antiproliferative effects against various cancer cell lines.

- 6-Nitroindazole Derivatives: Novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, synthesized from 6-methoxy-5-nitro-1-tetralone, have exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC<sub>50</sub> values in the range of 5–15 µM.<sup>[1]</sup> This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.<sup>[1]</sup>
- 4-Nitroimidazole Derivatives: A series of 4-nitroimidazole derivatives bearing aryl piperazines and other heterocyclic moieties have been synthesized and screened against a panel of eight human cancer cell lines. One of the tetrazole derivatives proved to be the most potent, inhibiting the proliferation of most of the cancer cell lines with IC<sub>50</sub> values in the low micromolar range.<sup>[2]</sup>
- 5-Nitroindazole Derivatives: Some 3-alkoxy- and 3-hydroxy-1-[ $\omega$ -(dialkylamino)alkyl]-5-nitroindazoles have exhibited moderate antineoplastic activity against TK-10 and HT-29 cell lines.<sup>[3]</sup>

## Antiparasitic Activity

Nitro-heterocyclic compounds are a cornerstone in the treatment of parasitic infections.

- 5-Nitroindazole Derivatives: These derivatives have shown remarkable efficacy against a range of parasites. Certain derivatives demonstrated potent activity against *Acanthamoeba castellanii* trophozoites, with IC<sub>50</sub> values below 5 µM.<sup>[4]</sup> They have also been reported to have significant activity against *Leishmania infantum* and *Leishmania braziliensis*.<sup>[5]</sup> Furthermore, some 5-nitroindazole derivatives have displayed outstanding in vitro activity against *Trypanosoma cruzi*, the causative agent of Chagas disease, with one derivative showing an IC<sub>50</sub> of 0.41 µM against intracellular amastigotes.<sup>[5]</sup>
- 6-Nitroindazole Derivatives: Research has focused on 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity. These compounds have been evaluated for their inhibitory effects on different *Leishmania* species, with IC<sub>50</sub> values against *L. infantum* ranging from 4 to 117 µM.<sup>[6]</sup>

## Antibacterial and Antifungal Activity

The antibacterial and antifungal potential of nitroindazoles has also been explored.

- **6-Nitroindazole Derivatives:** A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and showed promising in vitro antibacterial, antifungal, and antitubercular activities.[1]
- **Nitro-Heteroaromatic Compounds:** Novel nitrothiazole and nitrofuran derivatives have been investigated for their ability to eradicate biofilm-forming bacteria, showing the potential for structural modifications to enhance antimicrobial activity.[7]

## Anti-inflammatory and Neurological Activity

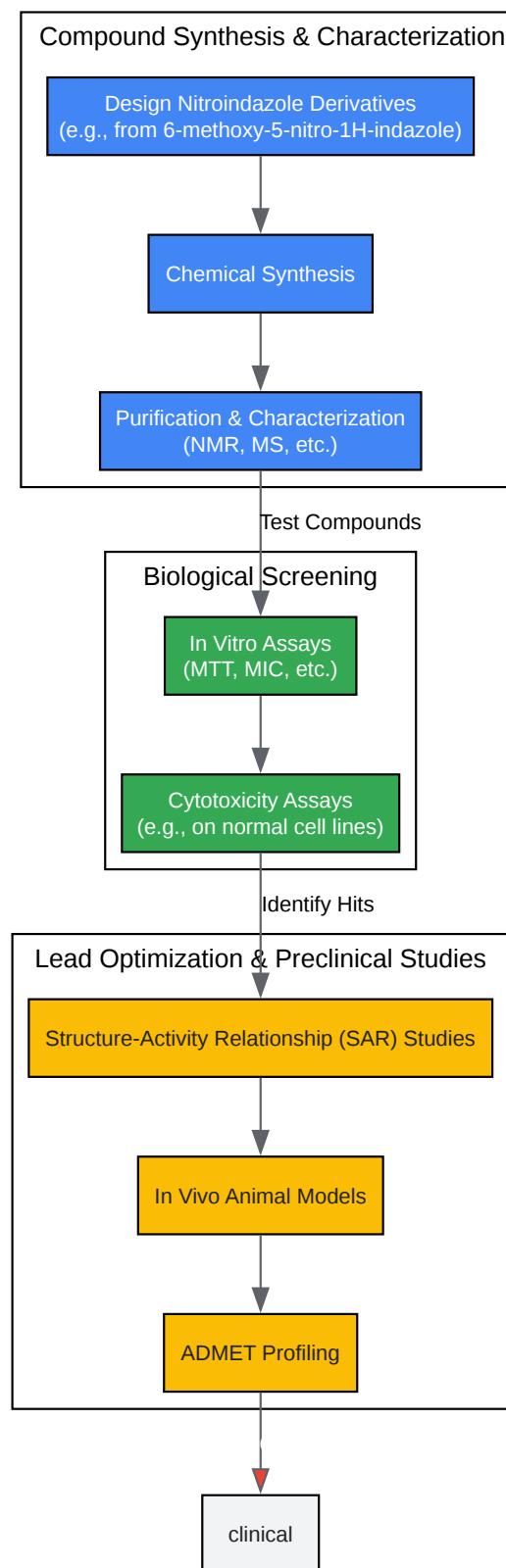
- **6-Nitroindazole:** This compound has been investigated for its anti-inflammatory properties and was found to have the highest DPPH free radical scavenging activity among tested indazoles, along with an IC<sub>50</sub> value of 100.75  $\mu$ M for the inhibition of IL-1 $\beta$ .[8]
- **7-Nitroindazole:** 7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[9] It has demonstrated neuroprotective effects against MPTP-induced neurotoxicity in mice and has shown anxiolytic-like properties in exploratory models of anxiety.[10][11]

## Data Presentation

The following table summarizes the quantitative biological activity data for various nitroindazole derivatives.

Compound Class/Derivative	Biological Activity	Target	IC50 / MIC / Other	Reference(s)
6-Nitro-derivatives	Antiproliferative	NCI-H460 (Lung Carcinoma)	5–15 $\mu$ M	[1]
Anti-inflammatory	IL-1 $\beta$ inhibition	100.75 $\mu$ M		[8]
3-Chloro-6-nitro-1H-indazole derivatives	Antileishmanial	<i>L. infantum</i>	4 - 117 $\mu$ M	[6]
Antileishmanial	<i>L. major</i>	38 $\mu$ M		[6]
Antileishmanial	<i>L. tropica</i>	76, 186 $\mu$ M		[6]
5-Nitro-derivatives	Antiparasitic	<i>Acanthamoeba castellanii</i>	< 5 $\mu$ M	[4]
1,2-disubstituted 5-nitroindazolinone	Antitrypanosomal	<i>T. cruzi</i> (amastigotes)	0.41 $\mu$ M	[5]
3-alkoxy/hydroxy-5-nitroindazoles	Antineoplastic	TK-10, HT-29	Moderate Activity	[3]
4-Nitro-derivatives	Antiproliferative	Various cancer cell lines	Low $\mu$ M range	[2]
7-Nitro-derivatives	Neurological	nNOS inhibition	Selective inhibitor	[9][10]

## Mandatory Visualization

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Caption: A generalized workflow for the discovery and development of nitroindazole-based therapeutic agents.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of nitroindazole derivatives.

### MTT Assay for Antiproliferative and Antiparasitic Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

- **Cell/Parasite Seeding:** Cancer cells or parasites (e.g., *Leishmania* promastigotes) are seeded in a 96-well plate at a specific density and allowed to adhere or stabilize overnight.
- **Compound Treatment:** The cells or parasites are then treated with various concentrations of the test compounds (e.g., nitroindazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell or parasite viability is calculated as a percentage of the control (untreated) wells.

### Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
- Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.
- Inoculation: A standardized amount of the microbial suspension is added to each well containing the diluted compound.
- Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

## Conclusion

The nitroindazole scaffold represents a versatile and promising platform for the development of new therapeutic agents. While direct biological activity data on **6-methoxy-5-nitro-1H-indazole** remains to be fully elucidated, its role as a key synthetic precursor highlights the importance of the methoxy and nitro substitutions in driving the biological activities of its derivatives. The position of the nitro group is a critical factor, with 5-, 6-, and 7-nitroindazoles demonstrating distinct profiles in anticancer, antiparasitic, and neurological applications, respectively. Future research focusing on the direct biological evaluation of **6-methoxy-5-nitro-1H-indazole** and the continued exploration of structure-activity relationships within the broader nitroindazole class will be crucial for unlocking their full therapeutic potential.

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